

Application Notes and Protocols for RY796 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: ry796

Cat. No.: B610616

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Introduction

RY796 is a potent and selective small-molecule inhibitor of the voltage-gated potassium (Kv) channels Kv2.1 and Kv2.2.[1][2][3] These channels are crucial regulators of neuronal excitability, and their modulation is a key area of interest for the development of therapeutics for neurological disorders.[2][3] High-throughput screening (HTS) assays are essential for identifying and characterizing novel modulators of ion channels like Kv2. This document provides detailed application notes and protocols for the use of **RY796** in two common HTS formats: automated electrophysiology and fluorescence-based thallium influx assays.

Data Presentation

The following tables summarize the quantitative data for **RY796**'s inhibitory activity on Kv2.1 and Kv2.2 channels, as determined by high-throughput screening assays.

Table 1: Inhibitory Activity of **RY796** on Kv2.1 and Kv2.2 Channels (Automated Electrophysiology)

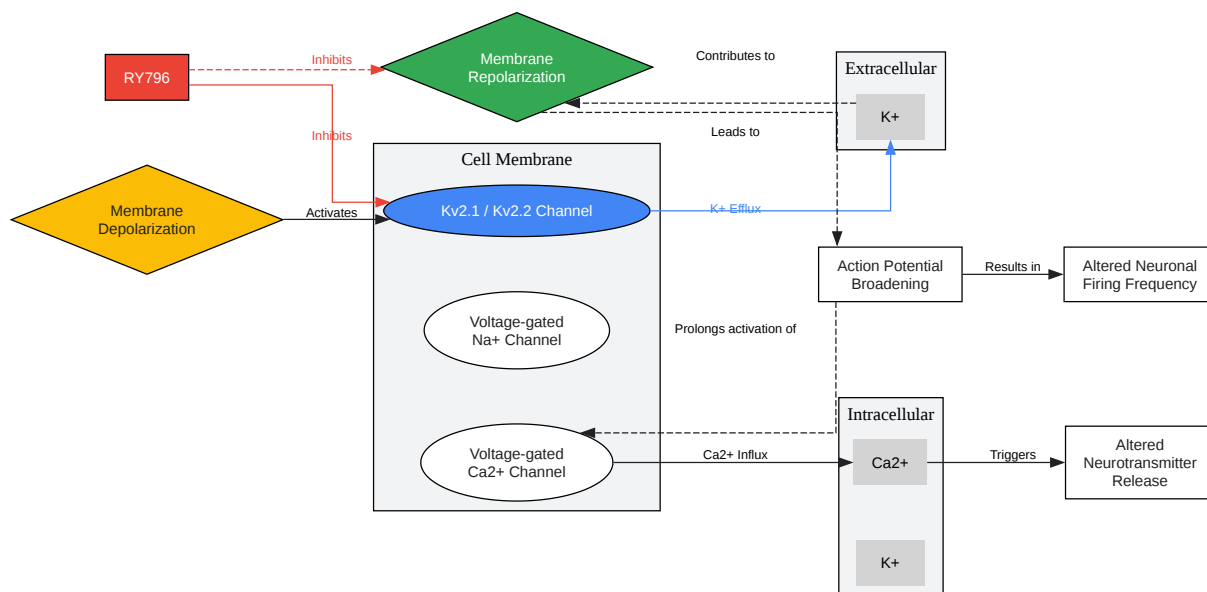
Target	IC50 (μM)	Assay Platform	Source
Kv2.1	0.25	IonWorks Quattro	[1][3]
Kv2.2	0.09	IonWorks Quattro	[1][3]

Table 2: Inhibitory Activity of **RY796** on Kv2.2 Channels (Fluorescence-Based Thallium Influx Assay)

Target	IC50 (μM)	Assay Principle	Source
Kv2.2	0.6	Thallium Influx	[4]

Signaling Pathway

The inhibition of Kv2 channels by **RY796** has significant downstream effects on neuronal signaling. Kv2 channels are key regulators of the delayed-rectifier potassium current, which is critical for the repolarization phase of the action potential. By blocking these channels, **RY796** alters neuronal excitability.



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Caption: Downstream effects of Kv2 channel inhibition by **RY796**.

Experimental Protocols

Automated Electrophysiology Assay for Kv2.1/Kv2.2 Inhibition

This protocol is adapted from a high-throughput screen used to identify Kv2 channel inhibitors.

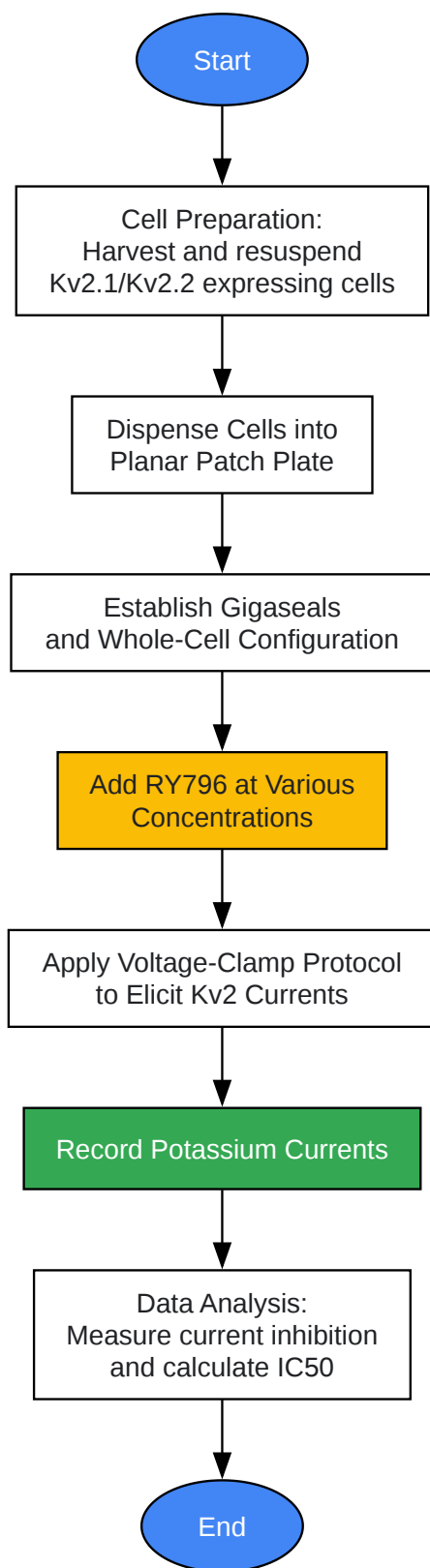
[3]

Objective: To determine the potency of **RY796** in inhibiting Kv2.1 and Kv2.2 channels using an automated patch-clamp system.

Materials:

- HEK293 cells stably expressing human Kv2.1 or Kv2.2 channels
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
- External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES (pH 7.2 with KOH)
- **RY796** stock solution in DMSO
- Automated electrophysiology platform (e.g., IonWorks Quattro)
- Appropriate plate consumables for the platform

Workflow Diagram:



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Caption: Automated electrophysiology workflow for Kv2 inhibition.

Procedure:

- Cell Culture: Culture HEK293 cells expressing Kv2.1 or Kv2.2 channels under standard conditions.
- Cell Preparation: On the day of the experiment, harvest cells and resuspend them in the external solution at the desired concentration for the automated platform.
- Compound Preparation: Prepare a serial dilution of **RY796** in the external solution. Include a vehicle control (e.g., 0.1% DMSO).
- Automated Electrophysiology:
 - Load the cell suspension, internal solution, external solution, and compound plate onto the automated electrophysiology platform.
 - The instrument will perform the following steps automatically:
 - Dispense cells into the planar patch plate.
 - Establish giga-ohm seals and obtain whole-cell patch-clamp configuration.
 - Apply the compound solutions (including **RY796** dilutions and vehicle control) to the cells.
 - Apply a voltage-clamp protocol to activate the Kv2 channels (e.g., a depolarizing step to +40 mV from a holding potential of -80 mV).
 - Record the resulting potassium currents.
- Data Analysis:
 - Measure the peak outward current for each well.
 - Normalize the current in the presence of **RY796** to the vehicle control.
 - Plot the normalized current as a function of the **RY796** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Fluorescence-Based Thallium Influx Assay for Kv2.2 Inhibition

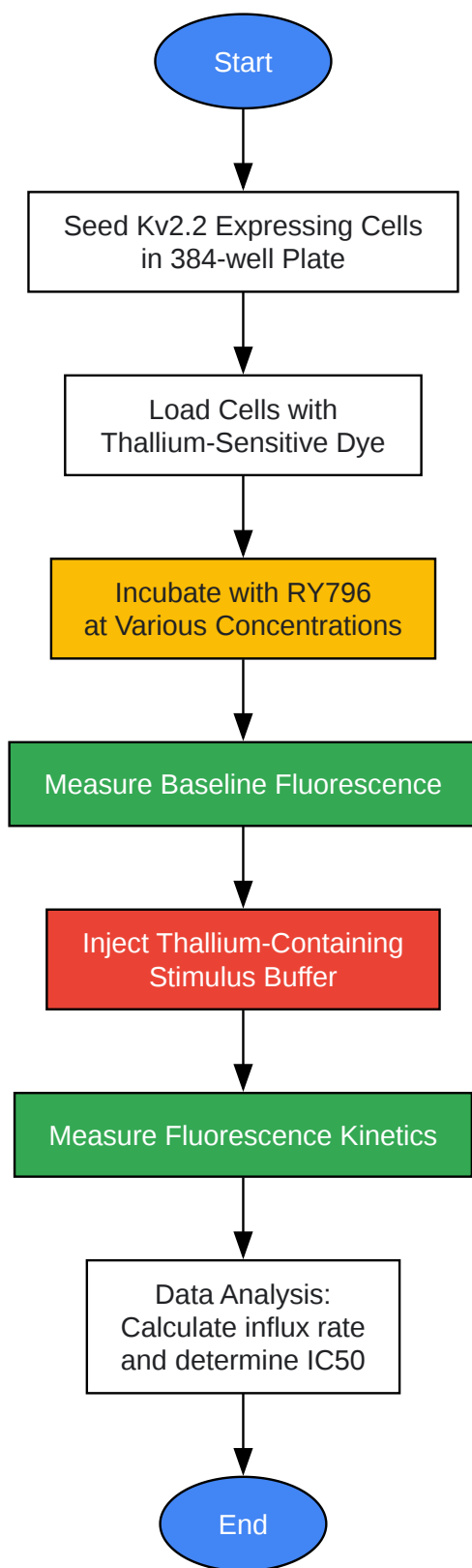
This protocol is based on a high-throughput screening platform for Kv2.2 drug discovery.^[4]

Objective: To measure the inhibitory effect of **RY796** on Kv2.2 channel activity using a fluorescence-based thallium influx assay.

Materials:

- HEK293 cells stably expressing human Kv2.2 channels
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
- Thallium-sensitive fluorescent dye (e.g., FluxOR™)
- Stimulus buffer containing thallium sulfate (Ti_2SO_4) and a potassium channel opener or depolarizing agent (e.g., high KCl concentration)
- **RY796** stock solution in DMSO
- 384-well black-walled, clear-bottom microplates
- Fluorescence plate reader with kinetic reading and injection capabilities

Workflow Diagram:



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